3-Bromo-5-formylbenzonitrile
Overview
Description
3-Bromo-5-formylbenzonitrile is an organic compound with the molecular formula C8H4BrNO. It is a derivative of benzonitrile, featuring a bromine atom at the third position and a formyl group at the fifth position on the benzene ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
3-Bromo-5-formylbenzonitrile is a biochemical used in proteomics research . .
Biochemical Pathways
As a biochemical used in proteomics research, it may be involved in protein-related pathways .
Result of Action
As a biochemical used in proteomics research, it may have effects at the protein level .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-formylbenzonitrile can be synthesized through various methods. One common approach involves the bromination of 5-formylbenzonitrile. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another method involves the formylation of 3-bromobenzonitrile. This can be achieved using a formylating agent such as formic acid or a formylating reagent like Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphorus oxychloride). The reaction is conducted under anhydrous conditions to prevent hydrolysis of the formyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-formylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. For example, reaction with an amine can yield the corresponding amine derivative.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, ethanol), catalysts (palladium, copper).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (methanol, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major Products
Substitution: Amine derivatives, thioethers, alkoxy derivatives.
Reduction: 3-Bromo-5-hydroxybenzonitrile.
Oxidation: 3-Bromo-5-carboxybenzonitrile.
Scientific Research Applications
3-Bromo-5-formylbenzonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-formylbenzonitrile
- 3-Bromo-2-formylbenzonitrile
- 4-Bromo-5-formylbenzonitrile
Uniqueness
3-Bromo-5-formylbenzonitrile is unique due to the specific positioning of the bromine and formyl groups on the benzene ring. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different chemical behavior and biological activity, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
3-bromo-5-formylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGQJUAOTNPVFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698899 | |
Record name | 3-Bromo-5-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90698899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
644982-55-8 | |
Record name | 3-Bromo-5-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90698899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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